

An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol

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Compound of Interest

Compound Name: 5-Bromo-2-chloropyridin-3-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-2-chloropyridin-3-ol**, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.

Core Compound Data

The fundamental molecular and physical properties of **5-Bromo-2-chloropyridin-3-ol** are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.

Property	Value	Source
Molecular Formula	C5H3BrClNO	[1][2][3]
Molecular Weight	208.44 g/mol	[1][2]
CAS Number	286946-77-8	[1][2]
IUPAC Name	5-bromo-2-chloropyridin-3-ol	[1][2]
Physical State	Solid	[1]
Melting Point	182-183°C	[1]
Boiling Point (Predicted)	338.1±37.0°C	[1]
Density (Predicted)	1.908±0.06 g/cm ³	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-Bromo-2-chloropyridin-3-ol** are proprietary and typically found within patent literature, a general synthetic approach can be outlined based on common organic chemistry principles for the functionalization of pyridine rings. A plausible synthetic route is visualized in the workflow diagram below. The synthesis generally involves the controlled halogenation and hydroxylation of a pyridine precursor.

General Synthesis Workflow:

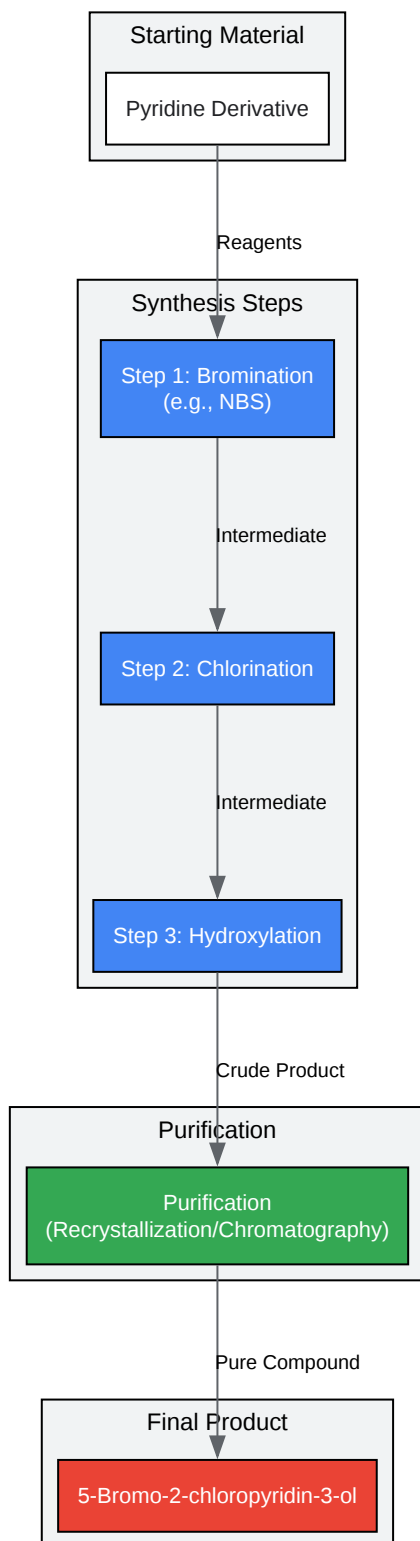
- **Starting Material:** A suitable pyridine derivative is chosen as the starting material.
- **Bromination:** The pyridine ring is first brominated at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
- **Chlorination:** Following bromination, a chlorine atom is introduced at the 2-position. This can be accomplished through various chlorinating agents, with the choice depending on the specific reactivity of the substrate.

- Hydroxylation: The final step is the introduction of a hydroxyl group at the 3-position. This may be achieved through a nucleophilic substitution reaction or other methods of aromatic hydroxylation.
- Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure **5-Bromo-2-chloropyridin-3-ol**.

Visualized Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of **5-Bromo-2-chloropyridin-3-ol**.

Conceptual Synthesis Workflow for 5-Bromo-2-chloropyridin-3-ol

[Click to download full resolution via product page](#)Caption: Conceptual synthesis workflow for **5-Bromo-2-chloropyridin-3-ol**.

This guide provides foundational information for professionals working with **5-Bromo-2-chloropyridin-3-ol**. For detailed synthetic procedures, it is recommended to consult specialized chemical synthesis literature and patents.

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References

- 1. 5-Bromo-2-chloropyridin-3-OL (286946-77-8) for sale [vulcanchem.com]
- 2. 5-Bromo-2-chloropyridin-3-ol | C₅H₃BrClNO | CID 16748106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
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